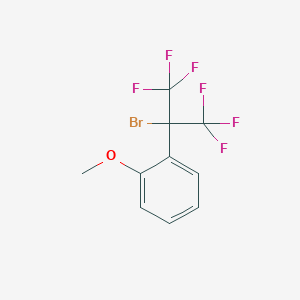
Hexafluoro-1,3-butadiene
概述
描述
Hexafluoro-1,3-butadiene is an organofluorine compound with the chemical formula C4F6. It is a colorless gas that has gained significant attention due to its applications in the semiconductor industry, particularly as an etchant in microelectronics . This compound is the perfluoroanalogue of butadiene and is known for its high performance and relatively low environmental impact .
作用机制
Target of Action
Hexafluoro-1,3-butadiene (C4F6) is primarily used as an etching gas in the manufacturing of semiconductor devices . It is especially useful in critical etch processes that require high aspect ratios and selectivity .
Mode of Action
This compound interacts with its targets (semiconductor materials) through a process known as etching. This process involves the removal of material from the surface of an object by chemical action. The compound’s ability to etch semiconductor materials is due to its highly reactive nature . It is also known to dimerize via a [2+2] process at 150 °C to give perfluorinated divinylcyclobutanes .
Biochemical Pathways
For example, it reacts with its cyclodimers containing trifluorovinyl groups to give all the trimers expected for [2+2]- and [2+4]-cycloadditions .
Pharmacokinetics
It is known to be a colorless gas under normal conditions , suggesting that it could be absorbed through inhalation.
Result of Action
The primary result of this compound’s action is the etching of semiconductor materials. This allows for the creation of intricate patterns and structures on the surface of these materials, which is crucial in the manufacturing of semiconductor devices .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is known to form explosive mixtures with air and may explode if heated . Therefore, it is typically handled in a well-ventilated area and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also recommended to use only outdoors or in a well-ventilated area to avoid breathing the gas .
生化分析
Biochemical Properties
Hexafluoro-1,3-butadiene plays a role in various biochemical reactions due to its unique chemical structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular components, leading to various biochemical effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, which in turn can alter the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to various biomolecules, including proteins and nucleic acids. This binding can result in the inhibition or activation of enzymes, leading to changes in cellular function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in DNA repair, which can lead to increased DNA damage and mutagenesis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products that may have different biochemical effects. Additionally, long-term exposure to this compound in in vitro and in vivo studies has been associated with chronic toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. Additionally, high doses of this compound have been associated with increased mortality and severe organ damage in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The metabolic pathways of this compound can lead to the formation of reactive intermediates, which can further interact with cellular components and cause various biochemical effects. Additionally, this compound can affect metabolic flux and alter the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific cellular compartments, leading to localized effects. The distribution of this compound within tissues can also vary, with certain tissues showing higher levels of accumulation than others .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been shown to localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. Additionally, this compound can interact with nuclear proteins, leading to changes in gene expression and DNA damage .
准备方法
Hexafluoro-1,3-butadiene can be synthesized through various methods. One common synthetic route involves the coupling of C2 compounds such as chlorotrifluoroethylene or bromotrifluoroethylene . Another method includes the dechlorination of 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane using zinc . Industrial production methods often involve the reaction of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane with trifluorovinyl halide in the presence of an initiator, followed by dehalogenation with zinc powder .
化学反应分析
Hexafluoro-1,3-butadiene undergoes various chemical reactions, including:
Dimerization: At 150°C, it dimerizes via a [2+2] cycloaddition process to form perfluorinated divinylcyclobutanes.
Polymerization: It can polymerize under specific conditions to form polymers similar to those of hexafluoro-2-butyne.
Substitution Reactions: It can participate in substitution reactions with halogens and other reagents.
Common reagents used in these reactions include zinc, halogens, and various initiators such as azodiisobutyronitrile and di-tert-butyl peroxide . The major products formed from these reactions include perfluorinated divinylcyclobutanes and various polymers .
科学研究应用
Hexafluoro-1,3-butadiene is primarily used in the semiconductor industry for dielectric etch applications . It is utilized in processes such as Reactive Ion Etching (RIE), Deep Reactive Ion Etching (DRIE), and Plasma-Enhanced Chemical Vapor Deposition (PECVD) on substrates after the photolithographic step . Its high selectivity and performance make it ideal for critical etch processes that require high aspect ratios . Additionally, it has been studied for its material compatibility and behavior in inductively coupled plasma .
相似化合物的比较
Hexafluoro-1,3-butadiene is unique due to its high performance and low environmental impact compared to other etching gases. Similar compounds include:
Hexafluoro-2-butyne: An isomer of C4F6 with similar properties but different reactivity.
Hexafluorocyclobutene: Another isomer of C4F6 with distinct structural and chemical properties.
Hexachlorobutadiene: A chlorinated analogue with different applications and reactivity.
This compound stands out due to its high selectivity and efficiency in etching processes, making it a preferred choice in the semiconductor industry .
属性
IUPAC Name |
1,1,2,3,4,4-hexafluorobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6/c5-1(3(7)8)2(6)4(9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPPATCNSOSOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(=C(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-06-0 | |
| Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4060991 | |
| Record name | Hexafluorobutadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless gas; Compressed and liquefied; [Matheson Tri-Gas MSDS] | |
| Record name | Hexafluoro-1,3-butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14590 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
685-63-2 | |
| Record name | Hexafluoro-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluoro-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluorobutadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,3,4,4-hexafluorobuta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUORO-1,3-BUTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQJ9VP55Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hexafluoro-1,3-butadiene?
A1: this compound has the molecular formula C4F6 and a molecular weight of 162.03 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Several spectroscopic techniques are employed to characterize C4F6, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 13C NMR [, , , ] and 19F NMR [] provide valuable information about the structure and bonding within the molecule.
- X-ray Photoelectron Spectroscopy (XPS): XPS helps determine the elemental composition and chemical states within the C4F6 polymer. []
- Raman Spectroscopy: This technique provides insights into the vibrational modes of the molecule and helps identify specific functional groups. [, ]
- Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy analyzes the vibrational modes and functional groups present in the C4F6 molecule. []
- Electron Spin Resonance (ESR) Spectroscopy: ESR is used to study the radical cation of C4F6, providing information about its electronic structure and reactivity. [, ]
- Electron Energy-Loss Spectroscopy (EELS): EELS is employed to investigate the electronic excitation of C4F6 isomers by electron impact. [, ]
Q3: How does the stability of this compound affect its applications?
A3: While C4F6 exhibits thermal stability exceeding that of poly(tetrafluoroethylene) despite containing -C=C- groups in its main chain, [] its stability under plasma conditions is crucial for its application as an etching gas. The decomposition of C4F6 in plasma produces various radicals and ions, influencing the etching process and the properties of deposited fluorocarbon films. [, ] Understanding these decomposition pathways and optimizing plasma parameters are vital for controlling etching selectivity and achieving desired material properties.
Q4: Does this compound exhibit any catalytic properties?
A4: Currently, there is limited research available on the catalytic properties of C4F6. Most studies focus on its synthesis, polymerization, and application as an etching gas. Further investigation is needed to explore its potential catalytic applications.
Q5: How is computational chemistry used to study this compound?
A5: Computational chemistry plays a significant role in understanding C4F6. For instance:
- Geometry Optimization: Ab initio and DFT methods are employed to determine the most stable geometries of C4F6 isomers and their radical cations. [, , , ]
- Electronic Structure Calculations: These calculations provide insights into the electronic properties, ionization potentials, and excitation energies of C4F6 and its isomers. [, , ]
- Reaction Mechanism Studies: Computational methods help elucidate reaction mechanisms involved in the synthesis, polymerization, and thermal reactions of C4F6. [, , ]
- Potential Energy Surface (PES) Exploration: PES scans are used to study conformational changes, isomerization pathways, and dissociation channels of C4F6. [, ]
Q6: How do structural modifications of this compound impact its properties and reactivity?
A6: Changes in the structure of C4F6, like introducing substituents or altering the arrangement of fluorine atoms, can significantly impact its properties. For example:
- Electronic Properties: The presence and position of fluorine atoms affect the electron density distribution within the molecule, influencing its reactivity towards nucleophiles and electrophiles. []
- Polymerization Behavior: Structural modifications can alter the reactivity ratios in copolymerization reactions with other monomers, impacting the composition and properties of the resulting polymers. []
- Thermal Stability: The position and nature of substituents can influence the thermal stability of C4F6 and its polymers. [, ]
Q7: What are the SHE implications of using this compound?
A7: While C4F6 is considered a potential replacement for some perfluorocarbons due to its lower global warming potential (GWP), [] its overall environmental impact and potential toxicity require thorough assessment to ensure safe handling and use.
Q8: What are some alternatives to this compound in its various applications?
A8:
- Dry Etching: Other fluorocarbon gases like octafluorocyclobutane (C4F8), octafluorocyclopentene (C5F8), and hexafluoropropene (C3F6) are used as alternatives to C4F6 in dry etching processes. [, ] Each alternative offers distinct advantages and disadvantages regarding etching rate, selectivity, and environmental impact.
- Polymer Synthesis: Alternative fluorinated monomers, like tetrafluoroethylene and vinylidene fluoride, can be used to synthesize polymers with properties comparable to poly(C4F6). [] The choice of monomer depends on the desired properties of the final polymer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














